molecular formula C8H18Cl2N2 B13501587 rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride

Cat. No.: B13501587
M. Wt: 213.15 g/mol
InChI Key: RZWPUVNIEBYCMH-JEFWNKQSSA-N
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Description

Historical Development of Azabicyclic Compounds in Medicinal Chemistry

The integration of azabicyclic scaffolds into drug discovery traces back to the mid-20th century, when synthetic methodologies enabled access to nitrogen-containing bicyclic systems. Early work focused on natural product-inspired architectures like quinuclidine (1-azabicyclo[2.2.2]octane), which demonstrated unexpected bioactivity profiles in neurological targets. The 1980s saw catalytic cross-coupling reactions revolutionize synthetic approaches to these systems, with palladium-catalyzed Suzuki-Miyaura couplings enabling precise functionalization of azabicyclic cores.

Modern medicinal chemistry employs azabicyclic frameworks to address three key challenges:

  • Conformational restriction of pharmacophores
  • Modulation of basicity through nitrogen positioning
  • Enhanced blood-brain barrier penetration

A comparative analysis of reaction frequencies in azabicyclic synthesis reveals methodological shifts:

Reaction Type 1984 Prevalence (%) 2014 Prevalence (%)
Decarboxylation 7.2 1.6
Friedel-Crafts 4.8 0.8
Catalytic Cross-Coupling <1.0 22.4

Data adapted from catalytic methodology trends in azabicyclic synthesis

The target compound's 2-azabicyclo[2.2.1]heptane core represents a underutilized scaffold compared to more common [2.2.2] systems, offering distinct spatial arrangements of nitrogen and carbon centers.

Significance of Stereochemical Configuration in Bridged Bicyclic Amines

The stereochemical complexity of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride arises from three stereogenic centers and the rigid bicyclic framework. In related systems like quinuclidine derivatives, stereochemical variations produce dramatic pharmacological effects:

  • Quinuclidin-3-ol enantiomers show >100-fold differences in muscarinic receptor binding affinity
  • 2-Azabicyclo[2.2.1]heptane derivatives demonstrate stereospecific inhibition of γ-secretase in Alzheimer's models

The dimethylamine substitution at C5 introduces additional conformational constraints through:

  • N-methyl group steric effects
  • Charge distribution modulation
  • Hydrogen bonding capacity reduction

X-ray crystallographic studies of analogous compounds reveal how stereochemistry dictates solid-state packing and solubility profiles, critical factors in pharmaceutical development.

Rationale for Studying this compound

This racemic mixture serves as a model system for investigating three emerging trends in heterocyclic chemistry:

  • Bridged System Reactivity : The norbornane-like structure imposes unique strain characteristics influencing:

    • Ring-opening reactions
    • Transition state stabilization
    • Metallocycle formation
  • Salt Selection Strategies : The dihydrochloride salt form demonstrates improved crystallinity compared to free base analogs, as evidenced by:

    • Higher melting points (365°C vs. 280°C in related compounds)
    • Enhanced aqueous solubility (>100 mg/mL in H2O)
  • Stereochemical Diversity : Racemic mixtures enable parallel assessment of multiple stereoisomers' properties, supporting:

    • Chiral resolution method development
    • Structure-activity relationship mapping
    • Metabolic stability comparisons

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-7-3-6(8)5-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7-,8-;;/m1../s1

InChI Key

RZWPUVNIEBYCMH-JEFWNKQSSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@H]2C[C@@H]1CN2.Cl.Cl

Canonical SMILES

CN(C)C1CC2CC1CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Routes to 2-Azabicyclo[2.2.1]heptane Derivatives

The synthesis of 2-azabicyclo[2.2.1]heptane derivatives generally involves the construction of the bicyclic skeleton via cycloaddition or ring-closing reactions, followed by functional group transformations to install the amine substituents.

  • Aza-Diels–Alder (aza-DA) Reaction: A well-established approach involves the aza-Diels–Alder reaction between imines and dienes to form the 2-azanorbornene skeleton, which can be further reduced and functionalized to yield the desired bicyclic amine.
  • Ring Expansion and Functionalization: Alternative methods include ring expansion of nitrogen-containing monocyclic precursors or intramolecular cyclizations to build the bicyclic framework.

Specific Preparation of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine

Based on patent literature and academic sources, the preparation of this compound or closely related analogues typically follows these steps:

  • Formation of the 2-azabicyclo[2.2.1]heptane core:

    • Starting from appropriate cycloalkene or cycloalkane precursors, the bicyclic skeleton is constructed via aza-Diels–Alder or related cycloaddition methods.
    • The stereochemistry is controlled by the choice of chiral auxiliaries or catalysts if an enantiomerically enriched product is desired; otherwise, racemic mixtures are obtained.
  • Introduction of the amine functionality:

    • The amino group at the 5-position is introduced typically by nucleophilic substitution or reductive amination.
    • N,N-dimethylation is achieved by methylation reactions using reagents such as formaldehyde and formic acid (Eschweiler-Clarke methylation) or methyl iodide in the presence of a base.
  • Salt formation:

    • The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for isolation and storage.

Representative Synthetic Procedure (Literature-Informed)

Step Reagents/Conditions Outcome Notes
1 Aza-Diels–Alder reaction of cyclopentadiene and imine Formation of 2-azanorbornene intermediate Stereoselectivity depends on imine used
2 Catalytic hydrogenation (e.g., Pd/C, H2) Reduction of double bond to bicyclic amine Preserves bicyclic structure
3 Reductive amination with formaldehyde + formic acid or methyl iodide + base N,N-dimethylation of amine Converts primary amine to N,N-dimethyl
4 Treatment with HCl in ethanol or ether Formation of dihydrochloride salt Facilitates isolation and purification

Analytical and Characterization Data

Research Findings and Applications

  • The bicyclic amine scaffold is a valuable ligand in asymmetric catalysis, especially in hydrogenation reactions coordinated to metals such as iridium, ruthenium, and copper.
  • The compound and its derivatives have been explored as chiral auxiliaries, organocatalysts, and building blocks for biologically active molecules.
  • The dihydrochloride salt form is preferred for pharmaceutical formulations due to improved solubility and stability.

Summary Table of Preparation Methods and Key Features

Preparation Method Key Reagents/Conditions Advantages Limitations
Aza-Diels–Alder + Reduction Cyclopentadiene + imine, Pd/C hydrogenation Efficient bicyclic core formation Requires control of stereochemistry
Reductive Methylation Formaldehyde + formic acid or methyl iodide + base Simple N,N-dimethylation step Possible overalkylation
Salt Formation HCl in ethanol or ether Improves stability and solubility Requires careful handling of acid

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted bicyclic amines.

Scientific Research Applications

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Salt Form Stereochemistry
rac-(1R,4R,5R)-N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride [2.2.1]heptane N,N-dimethylamine at C5 C9H18Cl2N2 ~243.17 Dihydrochloride 1R,4R,5R (racemic)
(1R,4R,5S)-N-Benzyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride [2.2.1]heptane N-Benzylamine at C5 C14H20Cl2N2 299.23 Dihydrochloride 1R,4R,5S
(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride [2.2.1]heptane Hydroxyl group at C5 C6H12ClNO 177.63 Hydrochloride 1R,4R,5S
N-Methyl-4-[(methylamino)methyl]bicyclo[2.2.2]octan-1-amine dihydrochloride [2.2.2]octane N-Methyl and methylamino groups C11H24Cl2N2 279.23 Dihydrochloride Not specified
N2,N2-Dimethylspiro[3.3]heptane-2,6-diamine dihydrochloride Spiro[3.3]heptane N,N-dimethylamine at C2 and C6 C9H20Cl2N2 227.18 Dihydrochloride rac-(1R,2S,4R,5R)
Rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1]hexane Carboxylic acid at C1, methyl at C5 C7H12ClNO2 177.63 Hydrochloride Rac-(1R,4S,5S)

Key Observations

Bicyclo System Variations
  • Ring Size and Rigidity: The [2.2.1]heptane system (target compound) offers moderate rigidity compared to the larger [2.2.2]octane derivatives, which may exhibit increased conformational flexibility .
  • Spiro vs. Azabicyclo: The spiro compound () introduces a non-planar, fused ring system, diverging from the azabicyclo scaffold’s topology, which could influence solubility and metabolic stability .
Substituent Effects
  • Polarity and Solubility : The hydroxyl group in (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride increases polarity compared to the dimethylamine group in the target compound, likely reducing lipophilicity .
  • Biological Interactions : The benzyl group in (1R,4R,5S)-N-benzyl analog () introduces aromaticity, which may enhance receptor binding but reduce solubility without salt forms .
Stereochemical Considerations
  • The target compound’s (1R,4R,5R) configuration contrasts with the (1R,4R,5S) isomer in , where a single stereocenter inversion could significantly alter pharmacodynamic profiles .
Salt Forms
  • Dihydrochloride salts dominate among analogs (e.g., target compound, SY415458), improving aqueous solubility and crystallinity for pharmaceutical processing .

Physicochemical Property Trends

  • Molecular Weight : The target compound (~243.17 g/mol) falls within the range ideal for blood-brain barrier penetration, whereas larger analogs like the [2.2.2]octane derivative (279.23 g/mol) may face bioavailability challenges .
  • Functional Group Impact : Carboxylic acid-containing analogs () exhibit lower molecular weights and higher acidity (pKa ~2-3), contrasting with the basic amines (pKa ~8-10) in the target compound .

Biological Activity

Rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride is a bicyclic amine compound notable for its potential applications in medicinal chemistry. This compound exhibits significant biological activity primarily as a ligand for cholinergic receptors, which play crucial roles in neurotransmission and muscle contraction. Understanding its biological activity is essential for exploring its therapeutic potential.

Structural Characteristics

The compound features a bicyclo[2.2.1] framework, which contributes to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Biological Activity Overview

The primary biological activity of this compound is linked to its interaction with muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Table 1: Comparison of Biological Activities of Bicyclic Compounds

Compound NameStructural FeaturesBiological ActivityUnique Attributes
This compoundBicyclic structureCholinergic receptor ligandEnhanced solubility and stability
7-Azabicyclo[2.2.1]heptaneBicyclic structureCholinergic receptor ligandParent compound with broader derivatives
EpibatidineNitrogen-containing bicyclicAnalgesic propertiesPotent analgesic with different receptor affinity
3-Azabicyclo[3.3.1]nonaneBicyclic structureCholinergic activityDifferent ring size affecting receptor selectivity

The mechanism by which this compound exerts its effects involves binding to mAChRs, leading to downstream effects on neurotransmission and potential analgesic and anti-inflammatory actions. Studies indicate that this compound may exhibit similar effects to other derivatives within the bicyclic amine class.

Case Studies

Research has highlighted the analgesic and anti-inflammatory properties of similar compounds within the bicyclic amine class. For instance, studies on epibatidine have shown potent analgesic effects through mAChR modulation, suggesting that this compound may share these therapeutic benefits.

Study Findings

  • Cholinergic Receptor Interaction : Interaction studies demonstrated that the compound effectively binds to mAChRs, indicating its relevance in treating conditions related to cholinergic dysfunctions.
  • Analgesic Potential : Similar compounds have shown significant analgesic effects in various animal models, supporting the hypothesis that this compound may also exhibit these properties.
  • Anti-inflammatory Effects : Research on structurally related compounds has indicated potential anti-inflammatory activities through modulation of cholinergic pathways.

Q & A

Q. What are the recommended synthetic routes for rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride, and how do reaction conditions impact yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves constructing the bicyclo[2.2.1]heptane core via cycloaddition or ring-closing metathesis, followed by functionalization. For example, a related bicyclic amine (e.g., (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine) is synthesized using stereoselective methods such as asymmetric hydrogenation or enzymatic resolution . Key steps include:
  • Precursor Preparation : Use of azide-alkyne cycloaddition (CuAAC) to form the bicyclic scaffold.
  • Amine Functionalization : N,N-dimethylation via reductive amination (e.g., formaldehyde/NaBH3_3CN) under inert atmosphere.
  • Salt Formation : Conversion to dihydrochloride using HCl gas in anhydrous ethanol.
    Yield optimization requires strict temperature control (0–5°C during acid addition) and solvent choice (e.g., THF for solubility). Impurities from racemization can be minimized by avoiding prolonged heating.

Q. How can the stereochemical configuration of the bicyclic core be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive proof of stereochemistry. For example, a similar compound, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was resolved using single-crystal X-ray diffraction .
  • NMR Spectroscopy : 1^1H-1^1H coupling constants and NOESY correlations help confirm spatial arrangement. For bicyclo[2.2.1] systems, axial-equatorial proton couplings (J ≈ 8–12 Hz) indicate rigid chair-like conformations .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA or IB with hexane:isopropanol (90:10) + 0.1% TFA. Retention times are compared to pure enantiomer standards .

Q. What analytical techniques are critical for purity assessment of the dihydrochloride salt?

  • Methodological Answer :
  • HPLC-MS : Quantifies residual solvents (e.g., DMF, THF) and detects byproducts. Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.
  • Elemental Analysis : Verifies Cl^- content (theoretical: ~18.5% for dihydrochloride).
  • Karl Fischer Titration : Confirms water content (<1% for stability).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition >200°C indicates high purity .

Advanced Research Questions

Q. How do structural modifications (e.g., N,N-dimethylation vs. other alkyl groups) affect the compound’s receptor-binding affinity in neurological studies?

  • Methodological Answer :
  • Computational Docking : Compare the ligand’s interaction with serotonin or dopamine receptors using AutoDock Vina. N,N-dimethylation increases hydrophobicity, potentially enhancing blood-brain barrier penetration but reducing hydrogen-bonding capacity.
  • In Vitro Binding Assays : Radiolabeled ligand displacement (e.g., 3^3H-5-HT for 5-HT3_3 receptors). For example, dimethylated analogs of bicyclo[3.1.0]hexane showed 2–3× higher IC50_{50} values than non-methylated counterparts .
  • Data Interpretation : Use Scatchard plots to compare Kd_d and Bmax_{max} values. Contradictions in binding data may arise from differences in assay pH or membrane preparation methods .

Q. What strategies resolve contradictions in reported biological activities of stereoisomers?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay entries) using statistical tools like ANOVA. For example, conflicting IC50_{50} values for enantiomers may stem from varying cell lines (HEK293 vs. CHO) .
  • Structural-Activity Relationship (SAR) Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Cl^- counterion vs. other salts) with activity.
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., 37°C, 5% CO2_2, identical buffer systems) .

Q. How can enantiomeric resolution be achieved for the racemic mixture, and what are the scalability challenges?

  • Methodological Answer :
  • Chiral Resolution : Use diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid in ethanol. Opt for kinetic resolution if thermodynamic control fails.
  • Simulated Moving Bed (SMB) Chromatography : Scalable method for industrial applications; requires optimizing mobile phase (e.g., heptane/ethanol 70:30) and column packing (chiral stationary phase).
  • Challenges : High cost of chiral columns (>$10k) and low throughput (<1 g/day for analytical SMB). Pilot-scale trials are recommended before process validation .

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